Artesunate-13C4

Antimalarial quantification LC-MS/MS Bioanalytical method validation

Artesunate-13C4 is the definitive stable isotope-labeled internal standard for LC-MS/MS bioanalysis of artesunate and its active metabolite dihydroartemisinin (DHA). With four 13C atoms, it provides a +4 Da mass shift without the chromatographic isotope effects or hydrogen-deuterium exchange that compromise deuterated analogs, ensuring co-elution with native analytes and superior matrix effect compensation. Supplied at ≥98% purity, it is critical for ANDA bioequivalence studies, clinical TDM in severe malaria, and DMPK research. Choose Artesunate-13C4 to mitigate quantitative bias and meet FDA regulatory expectations for bioanalytical method validation.

Molecular Formula C19H28O8
Molecular Weight 388.39 g/mol
Cat. No. B12377046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtesunate-13C4
Molecular FormulaC19H28O8
Molecular Weight388.39 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
InChIInChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18?,19-/m1/s1/i6+1,7+1,14+1,15+1
InChIKeyFIHJKUPKCHIPAT-GXBIHASHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artesunate-13C4: A High-Purity 13C-Labeled Internal Standard for Definitive Antimalarial Quantification


Artesunate-13C4 is a stable isotope-labeled analog of the antimalarial drug artesunate, wherein four carbon-12 atoms are replaced with carbon-13 (13C) . With a molecular formula of C15¹³C4H28O8 and a molecular weight of 388.39 g/mol, this compound exhibits identical physicochemical properties to unlabeled artesunate while providing a distinct +4 Da mass shift for mass spectrometric detection . Artesunate-13C4 is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate quantification of artesunate and its active metabolite dihydroartemisinin (DHA) in complex biological matrices [REFS-1, REFS-2]. The compound is supplied with a minimum purity of 98%, ensuring reliable performance in rigorous bioanalytical workflows .

Why Artesunate-13C4 Cannot Be Replaced by Unlabeled or Deuterated Analogs in LC-MS/MS Quantification


In quantitative LC-MS/MS bioanalysis, internal standards (IS) must precisely mimic the target analyte's behavior during sample extraction, chromatographic separation, and ionization to correct for variability and matrix effects [1]. Unlabeled structural analogs (e.g., artemisinin) often exhibit different retention times and ionization efficiencies, leading to inaccurate quantification [2]. While deuterated internal standards (e.g., Artesunate-d4) offer isotopic labeling, they suffer from hydrogen-deuterium exchange and chromatographic isotope effects that can cause the deuterated IS to elute at a significantly different retention time than the analyte [3]. This retention time shift diminishes the IS's ability to compensate for matrix effects, introducing quantitative bias [3]. In contrast, 13C-labeled internal standards such as Artesunate-13C4 exhibit negligible chromatographic isotope effects, ensuring co-elution with the native analyte and superior matrix effect compensation [3]. Therefore, substitution with a non-13C4 labeled analog compromises data integrity and regulatory compliance.

Artesunate-13C4 Quantitative Differentiation: Head-to-Head Performance Against Alternative Internal Standards


Artesunate-13C4 Eliminates Deuterium-Induced Quantitative Bias in LC-MS/MS Assays

Comparative studies of stable isotope-labeled internal standards (SIL-IS) demonstrate that 13C-labeled IS, such as Artesunate-13C4, provide significantly more accurate quantification than their deuterated counterparts due to reduced chromatographic isotope effects [1]. In a systematic comparison of 2H- versus 13C/15N-labeled IS for urinary biomarkers, the deuterated IS (2MHA-[2H7]) generated quantitative results that were, on average, 59.2% lower than those obtained with the 13C-labeled IS (2MHA-[13C6]) [1]. Spike accuracy assessments further revealed a negative bias of -38.4% for the deuterated IS, whereas the 13C-labeled IS showed no significant bias [1]. This class-level evidence strongly supports the selection of Artesunate-13C4 over Artesunate-d4 for reliable artesunate quantification.

Antimalarial quantification LC-MS/MS Bioanalytical method validation

Superior Chromatographic Co-Elution and Matrix Effect Compensation with Artesunate-13C4

Deuterium labeling introduces significant isotopic effects that alter the chromatographic retention time of the internal standard relative to the native analyte, thereby compromising its ability to correct for matrix effects [1]. In contrast, 13C labeling results in a negligible retention time shift (typically <0.02 min for a +4 Da mass increase), ensuring near-identical chromatographic behavior and effective matrix effect compensation [1]. Post-column infusion experiments have shown that the ion suppression profile experienced by the native analyte and the 13C-labeled IS are nearly superimposable, while the deuterated IS experiences a different ion suppression pattern due to its shifted retention time [1]. This differential matrix effect correction directly translates to improved accuracy and precision in LC-MS/MS assays.

Matrix effects Chromatographic isotope effect Internal standard selection

Regulatory Alignment: Artesunate-13C4 Meets FDA and EMA Preferences for Stable Isotope-Labeled Internal Standards

The FDA's 2018 Bioanalytical Method Validation Guidance explicitly states that 'when MS detection is used, the use of the stable isotope-labeled analyte as the IS is recommended whenever possible' [1]. Similarly, the European Medicines Agency (EMA) guideline emphasizes the use of a stable isotope-labeled IS to effectively overcome matrix effects [2]. Artesunate-13C4, with its 13C labeling, fully satisfies these regulatory recommendations without the chromatographic and matrix effect liabilities associated with deuterated analogs [3]. In contrast, the use of unlabeled structural analogs (e.g., artemisinin) is explicitly discouraged unless an isotopic analog is unavailable, and even then, requires extensive validation to demonstrate comparability [1].

Regulatory compliance Bioanalytical method validation Pharmacokinetics

High-Impact Applications of Artesunate-13C4 in Antimalarial Drug Development and Therapeutic Monitoring


Regulatory-Compliant Pharmacokinetic Studies for ANDA Submissions

Artesunate-13C4 serves as the definitive internal standard for quantifying artesunate and dihydroartemisinin in human plasma during bioequivalence and pharmacokinetic studies required for Abbreviated New Drug Applications (ANDAs) [1]. Its 13C labeling ensures co-elution with the analyte and robust matrix effect compensation, fulfilling the FDA's preference for stable isotope-labeled IS and mitigating the risk of quantitative bias that could lead to regulatory rejection [REFS-1, REFS-2].

Therapeutic Drug Monitoring (TDM) in Severe Malaria

In clinical settings where artesunate is administered intravenously for severe malaria, accurate measurement of drug and metabolite levels is essential to optimize dosing and prevent toxicity [3]. Artesunate-13C4 enables precise quantification in plasma or whole blood using LC-MS/MS, overcoming the matrix effects and ion suppression commonly encountered with hemolyzed samples from malaria patients [3].

Metabolite Identification and Quantification in DMPK Studies

In drug metabolism and pharmacokinetics (DMPK) research, Artesunate-13C4 is used to accurately quantify the parent drug and its primary active metabolite dihydroartemisinin (DHA) in various biological matrices (e.g., plasma, urine, tissue homogenates) [1]. The distinct mass shift provided by the 13C4 label allows for unambiguous differentiation from endogenous compounds and other drug metabolites, facilitating reliable assessment of metabolic pathways and clearance rates .

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